molecular formula C15H13ClN2O4S B3006611 2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate CAS No. 1111524-20-9

2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate

Cat. No.: B3006611
CAS No.: 1111524-20-9
M. Wt: 352.79
InChI Key: NQNUCJCZRWMVFU-UHFFFAOYSA-N
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Description

2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a thiophene ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions One common approach is to start with the thiophene derivative and introduce the acetamidomethyl group through a substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings allows for interactions with various molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetamidomethyl)thiophene: Shares the thiophene ring and acetamidomethyl group but lacks the pyridine ring and ester group.

    6-Chloropyridine-3-carboxylate: Contains the pyridine ring and ester group but lacks the thiophene ring and acetamidomethyl group.

Uniqueness

2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate is unique due to the combination of its functional groups and ring systems

Properties

IUPAC Name

[2-[5-(acetamidomethyl)thiophen-2-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-9(19)17-7-11-3-4-13(23-11)12(20)8-22-15(21)10-2-5-14(16)18-6-10/h2-6H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNUCJCZRWMVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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